molecular formula C6H12N4 B13257694 Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine

Cat. No.: B13257694
M. Wt: 140.19 g/mol
InChI Key: ZDBZFZQSDUGMQN-UHFFFAOYSA-N
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Description

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a tertiary amine featuring a 2H-1,2,3-triazole ring linked via a two-carbon ethyl spacer. The compound’s structure combines the hydrogen-bonding and aromatic properties of the triazole ring with the basicity and flexibility of the ethylamine moiety. This configuration is significant in medicinal chemistry and materials science, where triazole derivatives are valued for their stability, metabolic resistance, and ability to engage in π-π stacking interactions.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-ethyl-2-(triazol-2-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-7-5-6-10-8-3-4-9-10/h3-4,7H,2,5-6H2,1H3

InChI Key

ZDBZFZQSDUGMQN-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1N=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Chemical Reaction Types

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine undergoes the following reactions:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Conditions : Aqueous or alcoholic solutions, room temperature to 60°C

  • Products : Triazole oxides or hydroxylated derivatives

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Conditions : Anhydrous ether or THF, reflux

  • Products : Reduced amine derivatives (e.g., secondary amines)

Substitution

  • Halogenation :

    • Reagents : Bromine (Br₂), chlorine (Cl₂), or iodine (I₂)

    • Conditions : Halogen in CCl₄, 0–25°C

    • Products : Halogenated triazoles (e.g., 4-bromo derivatives)

  • Nucleophilic Aromatic Substitution :

    • Reagents : Alkyl/aryl halides, nitro groups

    • Conditions : Polar aprotic solvents (DMF, DMSO), 50–80°C

    • Products : Functionalized triazoles with altered electronic profiles

Alkylation/Acylation

  • Alkylation :

    • Reagents : Alkyl halides (e.g., methyl iodide)

    • Conditions : Base (K₂CO₃), DMF, 60°C

    • Products : N-alkylated ethylamine derivatives

  • Acylation :

    • Reagents : Acetyl chloride (CH₃COCl), benzoyl chloride (C₆H₅COCl)

    • Conditions : Pyridine catalyst, room temperature

    • Products : Amides (e.g., N-acetyl derivatives)

Triazole Ring Reactivity

The electron-deficient nature of the 1,2,3-triazole ring facilitates electrophilic substitutions at the 4-position. Coordination with metal ions (e.g., Cu⁺) stabilizes transition states in click chemistry-derived reactions .

Ethylamine Side Chain

The primary amine group acts as a nucleophile, enabling:

  • Schiff Base Formation : Reaction with aldehydes/ketones to form imines.

  • Michael Addition : Conjugate addition to α,β-unsaturated carbonyls.

Comparative Reactivity

Reagent Reaction Rate Selectivity By-products
H₂O₂ModerateHighMinimal oxides
LiAlH₄FastModerateAlumina precipitates
Propargyl bromideSlowHighIsomeric triazoles

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing NH₃ and CO₂.

  • Hydrolysis : Susceptible to acidic/basic conditions, cleaving the ethylamine chain.

This compound’s versatility in reactions like alkylation and electrophilic substitution underscores its utility in drug discovery and materials science. Its compatibility with industrial-scale processes further enhances its applicability .

Scientific Research Applications

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to various therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Triazole Derivatives

Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine (CAS 1566322-22-2)
  • Structural Difference : The triazole ring adopts the 1H-1,2,3-triazole configuration, where the nitrogen substituents are positioned at the 1- and 2-positions, unlike the 2H isomer in the target compound.
  • The 2H isomer may exhibit altered solubility or binding affinity due to differences in dipole moments.
  • Molecular Weight : 140.19 g/mol (identical to the target compound due to shared formula C₆H₁₂N₄).
[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine
  • Structural Difference : A phenyl group substitutes the triazole at the 2-position, and a pyridine ring replaces the ethyl group.

Heterocyclic Variants

Ethyl-thiazol-2-ylmethyl-amine (CID 4777625)
  • Structural Difference : Replaces the triazole with a thiazole ring (containing sulfur).
  • Implications : Thiazole’s sulfur atom introduces distinct electronic properties (e.g., higher polarity) and metabolic pathways, which may influence bioavailability or toxicity.
  • Molecular Formula : C₆H₁₀N₂S (vs. C₆H₁₂N₄ for the target compound).
2-[3-(3-Methylbenzyl)-1H-1,2,4-triazol-5-yl]ethanamine
  • Structural Difference : Features a 1,2,4-triazole core instead of 1,2,3-triazole.
  • Implications : The 1,2,4-triazole’s nitrogen arrangement alters acidity (pKa) and metal-coordination behavior, which is critical in catalysis or enzyme inhibition.
  • Molecular Weight : 252.75 g/mol (hydrochloride salt form).

Functional Group Modifications

3-[2-(2-Aminophenyl)ethyl]-1H-1,2,4-triazol-5-amine
  • Structural Difference : A primary amine substituent on the benzene ring and a 1,2,4-triazole core.
  • Implications : The aromatic amine may enhance π-stacking interactions, while the 1,2,4-triazole could modify solubility in aqueous environments.

Biological Activity

Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine is a compound featuring a 1,2,3-triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are significant in medicinal chemistry due to their broad spectrum of biological activities including:

  • Antimicrobial
  • Anticancer
  • Analgesic
  • Anti-inflammatory
  • Antiviral

The unique structure of triazoles allows them to interact with various biological targets, making them valuable in drug discovery and development .

Synthesis of this compound

The synthesis of triazole compounds typically employs "click chemistry," particularly the reaction between azides and alkynes. This method is favored for its efficiency and mild reaction conditions. This compound can be synthesized through the following general steps:

  • Formation of Azide : Starting from an appropriate alkyne.
  • Click Reaction : The azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.
  • Substitution : The ethylamine group is introduced via nucleophilic substitution.

This method ensures high yields and purity of the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. This compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro testing revealed that this compound has an effective concentration (EC50) in the low micromolar range against specific cancer types.
  • Mechanism of Action : The compound shows high binding affinity to androgen receptors and other molecular targets involved in cancer progression, suggesting a mechanism that interferes with tumor growth and survival pathways .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. This compound has been evaluated for its activity against various pathogens:

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Bacteria0.5 - 4 μM
Fungi0.25 - 1 μM

These results indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Triazole Ring : Essential for biological activity; modifications to this ring can enhance or diminish efficacy.
    • Substituents on the triazole significantly affect potency; electron-withdrawing groups tend to enhance activity.
  • Alkyl Chain Length : Variations in the length and branching of the ethyl chain can influence solubility and receptor binding affinity.
  • Functional Groups : The presence of amine groups increases interaction with biological targets, enhancing overall potency.

These insights into SAR provide a pathway for optimizing this compound for therapeutic applications .

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that derivatives with longer alkyl chains exhibited improved cytotoxic effects against prostate cancer cell lines.
    • Example Compound: A derivative with a butyl group showed an EC50 value of 75 nM compared to 150 nM for the ethyl variant.
  • Antimicrobial Efficacy : Research indicated that modifications to the triazole ring could lead to compounds with MIC values lower than 0.5 μM against resistant bacterial strains.

These case studies underscore the potential therapeutic applications of triazole-containing compounds in oncology and infectious diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine, and how can intermediates be characterized?

The synthesis of triazole-containing amines typically involves coupling reactions between azides and alkynes (click chemistry) or substitution reactions. For example, 2-(4-bromo-2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride, a structural analog, is synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity of the triazole ring and mass spectrometry to verify molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound is limited, analogous amines require:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste disposal : Segregate aqueous and organic waste; neutralize acidic/basic byproducts before disposal .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • FTIR : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, triazole C=N at ~1600 cm⁻¹) .
  • NMR : Distinguishes ethyl and triazole protons (e.g., triazole CH protons resonate at δ 7.5–8.5 ppm) .
  • Elemental analysis : Validates empirical formula (e.g., C₆H₁₁N₄ for the base compound).

Advanced Research Questions

Q. How can palladium-catalyzed hydroamination be optimized for synthesizing derivatives of this compound?

Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) enable C–N bond formation between triazole-ethylamine and allyl/aryl halides. Key parameters:

  • Solvent : Use toluene or DMF for high solubility.
  • Temperature : 80–100°C to balance reaction rate and catalyst stability.
  • Substrate ratio : Maintain a 1:1.2 molar ratio of amine to halide to minimize side products . Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : Resolve ambiguous NMR/IR signals by determining the crystal structure (e.g., using SHELX for refinement) .
  • 2D NMR (COSY, HSQC) : Clarify proton-proton correlations and heteronuclear couplings, especially for overlapping signals in the triazole region .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra to validate assignments .

Q. How can reaction yields be improved for large-scale synthesis of this compound?

  • Catalyst screening : Test Cu(I) vs. Ru-based catalysts for click chemistry to enhance regioselectivity and yield.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate the amine, followed by column chromatography (silica gel, CH₂Cl₂/MeOH) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Hygroscopicity : Handle samples under inert atmosphere (N₂/Ar) and use anhydrous solvents for crystallization.
  • Polymorphism : Screen solvents (e.g., methanol, acetonitrile) and cooling rates to obtain single crystals. Refine data with SHELXL using high-resolution (<1.0 Å) datasets to resolve disorder in the ethyl chain .

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